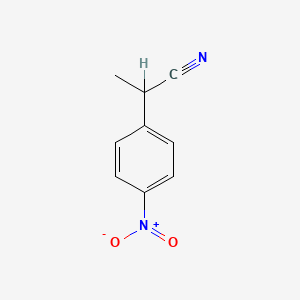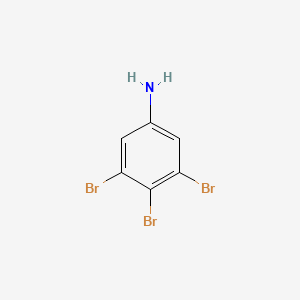
2-(4-Nitrophenyl)propanenitrile
概要
説明
2-(4-Nitrophenyl)propanenitrile is a chemical compound with the molecular formula C9H8N2O2 . It is also known by other names such as 2-(4-Nitrophenyl)propiononitrile .
Synthesis Analysis
The synthesis of 2-(4-Nitrophenyl)propanenitrile has been reported in the literature . The compound was synthesized and characterized by spectral analysis and X-ray diffraction studies .Molecular Structure Analysis
The molecular structure of 2-(4-Nitrophenyl)propanenitrile consists of 21 bonds in total, including 13 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 nitrile (aliphatic), and 1 nitro group (aromatic) .Chemical Reactions Analysis
The compound has been used in the catalytic reduction of 4-nitrophenol, a benchmark reaction to assess the activity of nanostructured materials . The reduction of 4-nitrophenol is considered a universally accepted model catalytic reaction .Physical And Chemical Properties Analysis
The compound has a molecular weight of 176.17 g/mol . It has a topological polar surface area of 69.6 Ų and a complexity of 230 . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 1 rotatable bond .科学的研究の応用
Proteomics Research
2-(4-Nitrophenyl)propanenitrile is utilized in proteomics research as a nitrile compound . Its chemical properties allow it to be used in the synthesis of complex molecules that can interact with proteins, aiding in the identification and understanding of protein functions.
Medicine
In the medical field, derivatives of 2-(4-Nitrophenyl)propanenitrile have shown potential as active compounds against certain forms of Trypanosoma cruzi, the parasite responsible for Chagas disease . This suggests its role in developing new therapeutic agents.
Material Science
The compound’s utility extends to material science, where its derivatives are explored for their chemical properties that could contribute to the development of new materials with specific characteristics, such as enhanced durability or specialized conductivity .
Environmental Science
Environmental science research can benefit from 2-(4-Nitrophenyl)propanenitrile through its use in the synthesis of compounds that could potentially degrade environmental pollutants or serve as indicators of pollution levels .
Analytical Chemistry
In analytical chemistry, 2-(4-Nitrophenyl)propanenitrile is involved in the synthesis of molecules used for spectral analysis and X-ray diffraction studies, which are crucial for determining the structure of unknown compounds .
Biochemistry
The role of 2-(4-Nitrophenyl)propanenitrile in biochemistry is highlighted by its involvement in the synthesis of inhibitors that target essential enzymes of pathogenic organisms, contributing to the understanding of biochemical pathways and the development of new drugs .
Industrial Uses
Industrially, 2-(4-Nitrophenyl)propanenitrile serves as an intermediate in the synthesis of various chemicals, including pharmaceuticals like paracetamol, and in the production of dyes and other industrial chemicals .
作用機序
Target of Action
This compound is a nitrile compound, and nitriles are known to interact with various enzymes and receptors in the body . .
Mode of Action
As a nitrile compound, it may undergo metabolism in the body to form other active compounds . The interaction of these metabolites with their targets can lead to various physiological changes. The exact mechanism needs to be elucidated through detailed studies.
Biochemical Pathways
Nitrile compounds can be metabolized in the body through various pathways, leading to the formation of different metabolites These metabolites can then interact with various biochemical pathways, leading to downstream effects
Pharmacokinetics
As a nitrile compound, it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body . It may be metabolized in the liver and other tissues to form active metabolites. The compound and its metabolites are likely to be excreted through the kidneys . The impact of these properties on the bioavailability of the compound needs to be studied further.
Result of Action
The molecular and cellular effects of 2-(4-Nitrophenyl)propanenitrile’s action are not well-documented. Depending on its targets and mode of action, this compound can have various effects at the molecular and cellular levels. These effects can include changes in enzyme activity, alterations in cell signaling pathways, and effects on cell growth and survival
Action Environment
The action of 2-(4-Nitrophenyl)propanenitrile can be influenced by various environmental factors. These can include the pH and temperature of the body, the presence of other compounds, and the individual’s health status These factors can affect the absorption, distribution, metabolism, and excretion of the compound, thereby influencing its efficacy and stability
Safety and Hazards
特性
IUPAC Name |
2-(4-nitrophenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-7(6-10)8-2-4-9(5-3-8)11(12)13/h2-5,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPKTMACPAKCKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90964960 | |
| Record name | 2-(4-Nitrophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90964960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)propanenitrile | |
CAS RN |
50712-63-5 | |
| Record name | α-Methyl-4-nitrobenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50712-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Nitrophenyl)propiononitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050712635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Nitrophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90964960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-nitrophenyl)propiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.556 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-(4-nitrophenyl)propanenitrile in the synthesis of substituted imidazolidine-2,4-diones?
A1: 2-(4-Nitrophenyl)propanenitrile acts as a crucial building block in the multi-step synthesis of substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones []. The process involves reacting it with substituted phenyl isocyanates to form substituted 1-(1-cyanoethyl-1-phenyl)-3-phenylureas. These ureas then undergo a series of reactions in anhydrous phosphoric acid, ultimately yielding the desired imidazolidine-2,4-diones.
Q2: How does the presence of a nitro group in 2-(4-nitrophenyl)propanenitrile influence the reaction pathway and the properties of the final products?
A2: The electron-withdrawing nature of the nitro group in 2-(4-nitrophenyl)propanenitrile influences both the reactivity of the molecule and the properties of the final imidazolidine-2,4-diones. The nitro group enhances the electrophilicity of the nitrile group, facilitating its reaction with nucleophiles like amines. Furthermore, the presence of the nitro group in the final imidazolidine-2,4-dione structure can impact its acidity (pKa), influencing its chemical and potentially biological activity [].
Q3: What structural information about 2-(4-nitrophenyl)propanenitrile and related compounds can be obtained from the research papers?
A3: While the first paper focuses on the synthetic pathway and kinetics of imidazolidine-2,4-dione formation [], the second paper delves into the crystal structure of 2-(4-nitrophenyl)-2-(phenylamino)propanenitrile, a derivative of 2-(4-nitrophenyl)propanenitrile []. This structural data provides valuable insights into the spatial arrangement of atoms within the molecule, bond lengths, and bond angles, which can be crucial for understanding its reactivity and potential interactions with biological targets.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide](/img/structure/B1304860.png)







